

# physical and chemical properties of N-(5-Bromo-2-methylphenyl)acetamide

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## Compound of Interest

Compound Name: *N-(5-Bromo-2-methylphenyl)acetamide*

Cat. No.: B050266

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## In-Depth Technical Guide: N-(5-Bromo-2-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**N-(5-Bromo-2-methylphenyl)acetamide** is a halogenated aromatic amide that holds potential as a versatile intermediate in organic synthesis. Its structure, featuring a substituted phenyl ring, suggests its utility as a building block for more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its known physical and chemical properties, a generalized synthesis protocol, and an exploration of its potential applications based on the available scientific literature.

### Core Physical and Chemical Properties

While specific experimental data for **N-(5-Bromo-2-methylphenyl)acetamide** is limited in publicly accessible databases, computed properties provide valuable insights into its chemical behavior.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>10</sub> BrNO	PubChem[1]
Molecular Weight	228.09 g/mol	PubChem[1]
IUPAC Name	N-(5-bromo-2-methylphenyl)acetamide	PubChem[1]
CAS Number	116436-10-3	PubChem[1]
Canonical SMILES	<chem>CC1=C(C=C(C=C1)Br)NC(=O)C</chem>	PubChem[1]
InChI Key	HCSKOFDCUTVQKW-UHFFFAOYSA-N	PubChem[1]
Computed XLogP3	2.6	PubChem
Computed Hydrogen Bond Donor Count	1	PubChem[1]
Computed Hydrogen Bond Acceptor Count	1	PubChem[1]
Computed Rotatable Bond Count	1	PubChem[1]
Computed Exact Mass	226.99458	PubChem[1]
Computed Monoisotopic Mass	226.99458	PubChem[1]
Computed Topological Polar Surface Area	29.1 Å <sup>2</sup>	PubChem[1]
Computed Heavy Atom Count	12	PubChem[1]

Note: The properties listed above are primarily computed and may differ from experimental values. Experimental determination of properties such as melting point, boiling point, and solubility in various solvents is highly recommended for any practical application.

## Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of **N-(5-Bromo-2-methylphenyl)acetamide** is not readily available in the surveyed literature. However, a general and plausible method can be inferred from standard organic synthesis procedures for N-aryl acetamides. The most common approach involves the acylation of the corresponding aniline.

## General Experimental Protocol: Synthesis of N-(5-Bromo-2-methylphenyl)acetamide

Disclaimer: This is a generalized protocol and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

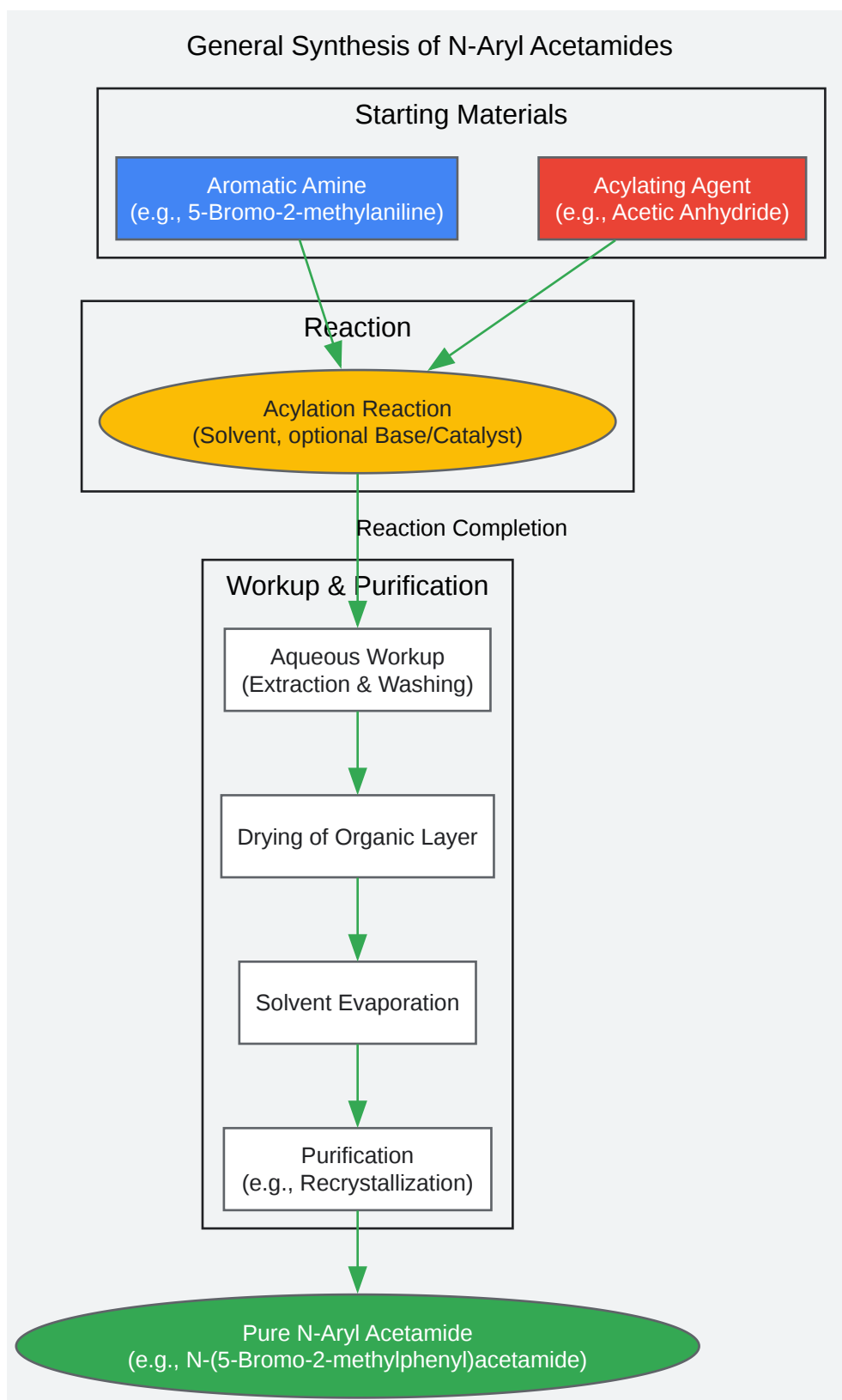
- 5-Bromo-2-methylaniline
- Acetic anhydride or Acetyl chloride
- A suitable base (e.g., pyridine, triethylamine, or sodium acetate)
- A suitable solvent (e.g., dichloromethane, chloroform, or glacial acetic acid)
- Hydrochloric acid (for workup)
- Sodium bicarbonate solution (for workup)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexane)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required), dissolve 5-Bromo-2-methylaniline in the chosen solvent.
- **Addition of Acylating Agent:** Slowly add a stoichiometric equivalent of acetic anhydride or acetyl chloride to the solution. If using acetyl chloride, the reaction is typically performed at a low temperature (e.g., 0 °C) and in the presence of a base to neutralize the HCl byproduct.

- **Reaction Monitoring:** Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, quench the reaction mixture with water. If an acidic or basic catalyst was used, neutralize the mixture accordingly. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- **Isolation and Purification:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude **N-(5-Bromo-2-methylphenyl)acetamide** can be purified by recrystallization from a suitable solvent system to yield the pure product.

## Experimental Workflow: General Synthesis of Acetanilides



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Caption: General workflow for the synthesis of N-Aryl Acetamides.

## Potential Applications in Research and Development

While specific biological activities for **N-(5-Bromo-2-methylphenyl)acetamide** are not documented, its structural motifs are present in various biologically active molecules. This suggests its potential as a key intermediate in the synthesis of novel therapeutic agents.

- **Medicinal Chemistry:** The bromo- and methyl-substituted phenyl ring, combined with the acetamide group, provides multiple points for further chemical modification. This makes it a valuable scaffold for creating libraries of compounds for screening against various biological targets. The presence of a bromine atom allows for facile introduction of other functional groups via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which is a common strategy in drug discovery.
- **Agrochemicals:** Similar to its application in pharmaceuticals, this compound could serve as a precursor for the synthesis of new pesticides and herbicides.
- **Materials Science:** Aryl amides are known to form ordered structures through hydrogen bonding, which can be exploited in the design of novel organic materials with specific electronic or optical properties.

## Signaling Pathways and Biological Activity

Currently, there is no available information in the scientific literature detailing the involvement of **N-(5-Bromo-2-methylphenyl)acetamide** in any specific signaling pathways or demonstrating any confirmed biological activity. Further research and biological screening are necessary to elucidate its potential pharmacological profile.

## Conclusion and Future Directions

**N-(5-Bromo-2-methylphenyl)acetamide** is a chemical compound with established basic chemical data but a significant lack of in-depth experimental characterization and biological evaluation. The provided information on its computed properties and a generalized synthesis protocol serves as a foundational guide for researchers.

Future research should focus on:

- The experimental determination of its physical properties.
- Optimization of a specific and high-yielding synthesis protocol.
- Comprehensive spectral analysis (NMR, IR, MS) to confirm its structure and purity.
- Screening for biological activity against a range of therapeutic targets to uncover its potential in drug development.

This technical guide highlights the current knowledge gaps and underscores the opportunity for further investigation into the properties and applications of this compound.

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## References

- 1. N-(5-Bromo-2-methylphenyl)acetamide | C<sub>9</sub>H<sub>10</sub>BrNO | CID 14233594 - PubChem [pubchem.ncbi.nlm.nih.gov]
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